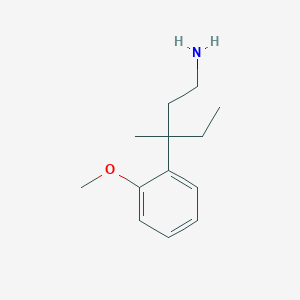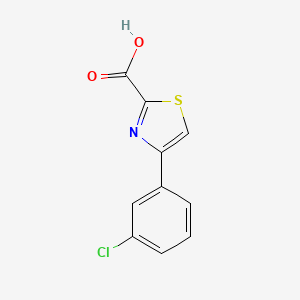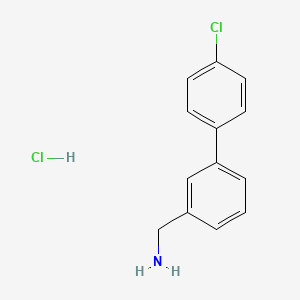
3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride
Vue d'ensemble
Description
“3-(Aminomethyl)phenylboronic acid hydrochloride” is a boronic acid derivative that demonstrates remarkable properties . The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .
Molecular Structure Analysis
The molecular structure of “3-(Aminomethyl)phenylboronic acid hydrochloride” includes a boronic acid derivative that demonstrates remarkable properties . The electron-rich boron atom within this compound readily forms complexes with Lewis acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Aminomethyl)phenylboronic acid hydrochloride” include a molecular weight of 187.43 g/mol .
Applications De Recherche Scientifique
Corrosion Inhibition : One study discusses the inhibition effect of α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, on mild steel corrosion in hydrochloric acid. This research is important for industrial applications like steel pickling processes. The compounds acted as mixed-type inhibitors, predominantly functioning as cathodic inhibitors (Gupta et al., 2017).
Environmental Toxicology : Another study focused on the production and characterization of antisera specific for chlorinated biphenyl species. It involved compounds like 4-amino-4′-monochlorobiphenyl and suggested the potential use of radioimmunoassays for determining environmental pollutants (Luster et al., 1979).
Biotransformation in Plants : Research on 4-monochlorobiphenyl (CB3) and its hydroxylated metabolites in poplar plants revealed insights into phytoremediation. This study is significant for understanding how plants can metabolize airborne pollutants (Zhai et al., 2010).
Antimicrobial Agents : A study on the synthesis of formazans from Mannich base derivatives, including 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, indicated their moderate antimicrobial activity. This research contributes to the development of new antimicrobial compounds (Sah et al., 2014).
Electrochemical Hydrodechlorination : A study explored the electrochemical hydrodechlorination of 4-chlorobiphenyl in aqueous solutions. This research is crucial for environmental remediation, particularly in water treatment processes (Yang et al., 2006).
Chemical Synthesis and Drug Discovery : Research on the discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights the compound's potential as a pharmacological research tool and drug lead (Croston et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGLTGDPVNOESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592105 | |
| Record name | 1-(4'-Chloro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride | |
CAS RN |
1172338-38-3 | |
| Record name | 1-(4'-Chloro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-[(3-Methylpiperidin-1-YL)methyl]phenyl)methanamine](/img/structure/B1627208.png)
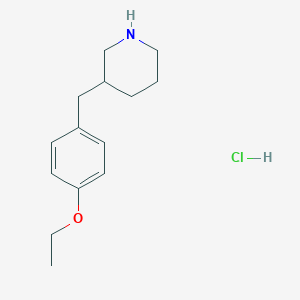


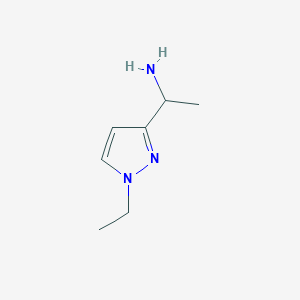


![[2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1627219.png)


